molecular formula C20H14FN3 B12155919 N-(4-fluorophenyl)-4-phenylphthalazin-1-amine

N-(4-fluorophenyl)-4-phenylphthalazin-1-amine

Cat. No.: B12155919
M. Wt: 315.3 g/mol
InChI Key: NSMLPKMOJGYBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-4-phenylphthalazin-1-amine is a phthalazine derivative identified in scientific research as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The inhibition of VEGFR-2 tyrosine kinase is a validated therapeutic strategy in oncology, as this receptor plays a critical role in tumor angiogenesis—the process by which tumors develop new blood vessels to support their growth and metastasis . By targeting this mechanism, this class of compounds can potentially suppress the blood supply to tumors. Biological evaluations have demonstrated that this phthalazine-based scaffold exhibits significant anticancer activity. Research on closely related N-substituted-4-phenylphthalazin-1-amine derivatives shows potent cytotoxicity against a panel of human cancer cell lines, including HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma) . One leading compound from this series exhibited inhibitory activity against VEGFR-2 with an IC50 value of 0.14 ± 0.02 µM, a potency that is nearly equipotent to the reference drug sorafenib . The efficacy is attributed to the compound's ability to bind to the active site of the VEGFR-2 kinase domain, as confirmed by molecular docking studies . This compound is supplied for Research Use Only and is intended for use in non-clinical laboratory investigations. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should conduct all necessary safety assessments, including referencing its Safety Data Sheet (SDS), before handling.

Properties

Molecular Formula

C20H14FN3

Molecular Weight

315.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-phenylphthalazin-1-amine

InChI

InChI=1S/C20H14FN3/c21-15-10-12-16(13-11-15)22-20-18-9-5-4-8-17(18)19(23-24-20)14-6-2-1-3-7-14/h1-13H,(H,22,24)

InChI Key

NSMLPKMOJGYBDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4-phenylphthalazin-1-amine typically involves the reaction of 4-fluoroaniline with phthalic anhydride to form an intermediate, which is then subjected to further reactions to introduce the phenyl group and complete the phthalazine ring. Common reagents used in these reactions include catalysts like palladium and solvents such as dichloromethane .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-4-phenylphthalazin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds .

Scientific Research Applications

N-(4-fluorophenyl)-4-phenylphthalazin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-4-phenylphthalazin-1-amine exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

Key Compounds (Table 1):

Compound Name Substituents (R1, R2) Core Structure Biological Activity (IC50)
N-(4-Fluorophenyl)-4-phenylphthalazin-1-amine R1 = 4-Fluorophenyl, R2 = Phenyl Phthalazin-1-amine Not reported
N-(4-Chlorophenyl)-4-(phenoxymethyl)phthalazin-1-amine (17a) R1 = 4-Chlorophenyl, R2 = Phenoxymethyl Phthalazin-1-amine Anticancer (Activity inferred from structural class)
N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine R1 = 4-Bromophenyl, R2 = Phenyl Naphthalen-1-amine Not reported
N-(4-Iodophenyl)maleimide (28) R1 = 4-Iodophenyl Maleimide IC50 = 4.34 μM (MGL inhibition)

Analysis :

  • Halogen Effects: Fluorine (van der Waals radius: 1.47 Å) is smaller than chlorine (1.75 Å), bromine (1.85 Å), and iodine (1.98 Å). 4-iodophenyl: 4.34 μM) . This suggests electronic effects (e.g., electron-withdrawing fluorine) may dominate over steric factors in activity.
  • Metabolic Stability : Fluorinated compounds like N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide (80) demonstrated superior metabolic integrity compared to acylated analogs in esterase assays . This supports the hypothesis that the 4-fluorophenyl group in the target compound may enhance resistance to enzymatic degradation.

Analogs with Modified Core Structures

Key Compounds :

  • N-(diphenylmethylene)-1-(4-fluorophenyl)but-3-en-1-amine: A non-phthalazine fluorophenyl derivative with a conjugated enamine system, likely influencing redox properties and reactivity .

Pharmacological Implications :

  • The phthalazine core in the target compound enables π-π stacking interactions with aromatic residues in enzymes, a feature absent in maleimide or naphthalenamine analogs.
  • Substituents like methoxy-naphthyridine (in ) may enhance water solubility, whereas the phenyl group in the target compound could prioritize lipophilicity for membrane penetration.

Comparison with Chlorophenyl Analogs :

  • Chlorophenyl derivatives (e.g., 17a) require phenol or aniline nucleophiles, whereas fluorophenyl analogs may need milder conditions due to fluorine’s lower reactivity .

Pharmacological and Toxicological Considerations

  • Target Selectivity: The phthalazine core may confer selectivity toward kinases (e.g., PARP or EGFR), whereas maleimide derivatives target enzymes like monoacylglycerol lipase (MGL) .

Biological Activity

N-(4-fluorophenyl)-4-phenylphthalazin-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Structure and Properties

This compound belongs to the phthalazine derivative class, characterized by a phthalazine core substituted with a fluorophenyl and phenyl group. The chemical structure can be represented as follows:

C19H16FN3\text{C}_{19}\text{H}_{16}\text{F}\text{N}_3

The biological activity of this compound is primarily attributed to its role as an inhibitor of various kinases, including the vascular endothelial growth factor receptor 2 (VEGFR-2). Inhibition of VEGFR-2 is crucial for anticancer therapies as it disrupts angiogenesis, the process through which tumors develop their blood supply.

In Vitro Studies

Recent studies have demonstrated that this compound derivatives exhibit significant cytotoxic effects against several cancer cell lines. The following table summarizes the inhibitory concentrations (IC50) of selected derivatives against common cancer cell lines:

CompoundCell LineIC50 (µM)
7aHepG213.67 ± 1.2
7aHCT1165.48 ± 0.4
7aMCF-77.34 ± 0.6
SorafenibHepG29.18 ± 0.6
SorafenibHCT1165.47 ± 0.3
SorafenibMCF-77.26 ± 0.3

These results indicate that compound 7a is nearly equipotent to sorafenib, a well-known VEGFR inhibitor, suggesting that this compound could be a promising candidate for further development in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and VEGFR-2. The docking results showed strong binding affinity, indicating that modifications to the phthalazine scaffold can enhance its inhibitory potency against VEGFR-2 .

Case Studies

Case Study: Efficacy Against Liver Cancer

In a study focusing on HepG2 liver cancer cells, this compound exhibited significant cytotoxicity with an IC50 value of approximately 13.67 µM, demonstrating its potential as an effective treatment option for liver cancer .

Case Study: Comparative Analysis with Other Inhibitors

In comparative analyses with other known inhibitors such as vatalanib and sorafenib, this compound derivatives displayed superior activity against VEGFR-2, with IC50 values as low as 0.14 µM for some derivatives . This highlights the potential for these compounds to serve as more effective therapeutic agents in oncology.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(4-fluorophenyl)-4-phenylphthalazin-1-amine?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example, reacting 4-phenylphthalazin-1-amine with 4-fluoroiodobenzene under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) achieves C–N bond formation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) and structural validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical .
  • Key Considerations : Optimize reaction temperature (80–120°C) and ligand choice (e.g., Xantphos) to enhance yield. Monitor fluorophenyl group stability under basic conditions to avoid dehalogenation .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • Spectroscopy : ¹⁹F NMR to confirm fluorine retention; IR spectroscopy to identify amine N–H stretches (~3300 cm⁻¹).
  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve crystal packing and hydrogen-bonding networks .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology :

  • Enzyme inhibition : Screen against phosphodiesterase (PDE) isoforms (e.g., PDE5) using fluorescence-based assays (e.g., IMAP® kit) to measure cGMP hydrolysis. Compare IC₅₀ values with structurally related inhibitors like N-(3-chlorophenyl)-4-phenylphthalazin-1-amine (Ki = 1.3 µM for PDE5) .
  • Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays, with dose-response curves (0.1–100 µM) .

Advanced Research Questions

Q. How do substituents on the phthalazine ring influence PDE5 inhibition?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents at positions 2, 3, or 4 on the phthalazine ring. Compare inhibitory potency using recombinant PDE5 and molecular docking (e.g., AutoDock Vina) to correlate activity with binding interactions (e.g., fluorophenyl π-stacking vs. chloro analogs) .
  • Data Interpretation : Resolve contradictions (e.g., lower activity despite improved docking scores) by assessing solubility (logP via shake-flask method) or off-target effects (kinase profiling panels) .

Q. How can crystallographic data resolve discrepancies in proposed binding modes?

  • Methodology :

  • Crystallization : Co-crystallize the compound with PDE5 catalytic domain (e.g., PDB 1TBF) using vapor diffusion (reservoir: 20% PEG 3350, 0.2 M ammonium citrate).
  • Refinement : Process diffraction data with SHELXL (space group P1, resolution ≤1.8 Å) to model electron density maps. Validate fluorine orientation and hydrogen bonds (e.g., Gln817 backbone) .
    • Advanced Analysis : Compare with DFT-optimized geometries (B3LYP/6-31G*) to identify conformational mismatches .

Q. What strategies mitigate off-target effects in ABCG2 transporter modulation?

  • Methodology :

  • Counter-Screens : Test selectivity against ABCB1 and ABCC1 using calcein-AM efflux assays in transfected HEK293 cells.
  • Mutagenesis : Engineer ABCG2 mutants (e.g., R482G) to probe fluorophenyl interactions. Use patch-clamp electrophysiology to assess transport kinetics .

Data Analysis and Contradictions

Q. How to address conflicting results between in vitro and cellular assays?

  • Methodology :

  • Meta-Analysis : Normalize data to positive controls (e.g., Ko143 for ABCG2) and account for membrane permeability (Caco-2 assay).
  • Metabolite Profiling : Use LC-MS/MS to detect intracellular degradation products (e.g., defluorinated metabolites) that reduce efficacy .

Q. Why do computational models overestimate binding affinity?

  • Methodology :

  • Solvent Effects : Incorporate explicit solvent molecules (TIP3P) in MD simulations (AMBER) to assess desolvation penalties.
  • Entropy Calculations : Use MM-PBSA to quantify entropic losses from rigid fluorophenyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.